molecular formula C17H13ClF3NOS B2381771 3-[(4-Chlorophenyl)methyl]-2-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one CAS No. 866042-14-0

3-[(4-Chlorophenyl)methyl]-2-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

Cat. No.: B2381771
CAS No.: 866042-14-0
M. Wt: 371.8
InChI Key: RTCYGBDFNBHVLG-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)methyl]-2-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone ring substituted with a chlorophenylmethyl group and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorophenyl)methyl]-2-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one typically involves the reaction of 4-chlorobenzylamine with 3-(trifluoromethyl)benzaldehyde in the presence of a thiazolidinone precursor. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorophenyl)methyl]-2-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenylmethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the reduced thiazolidinone derivative.

    Substitution: Formation of substituted thiazolidinone derivatives with various functional groups.

Scientific Research Applications

3-[(4-Chlorophenyl)methyl]-2-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Materials Science: It is explored for its use in the development of novel materials with unique electronic and optical properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.

Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenyl)methyl]-2-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in inflammatory pathways, microbial growth, or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Chlorophenyl)methyl]-2-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-2-one
  • 3-[(4-Chlorophenyl)methyl]-2-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-one

Uniqueness

3-[(4-Chlorophenyl)methyl]-2-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorophenylmethyl and trifluoromethylphenyl groups enhances its reactivity and potential for diverse applications compared to similar compounds.

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-2-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClF3NOS/c18-14-6-4-11(5-7-14)9-22-15(23)10-24-16(22)12-2-1-3-13(8-12)17(19,20)21/h1-8,16H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCYGBDFNBHVLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(S1)C2=CC(=CC=C2)C(F)(F)F)CC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClF3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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